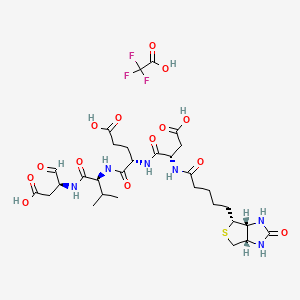

biotinyl-Asp-Glu-Val-Asp-al.TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

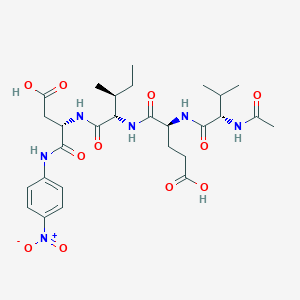

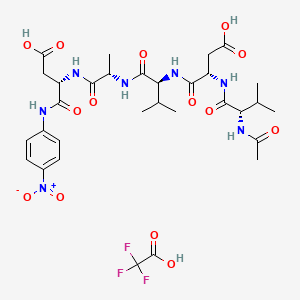

Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and caspase-7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis and protease activity. The biotinylation allows for easy detection and purification of the compound, making it a valuable tool in various experimental setups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-DEVD-CHO (trifluoroacetate salt) involves the conjugation of biotin to the DEVD-CHO peptide sequence. The process typically includes the following steps:

Peptide Synthesis: The DEVD-CHO peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Biotinylation: The synthesized peptide is then conjugated with biotin using standard biotinylation reagents and conditions.

Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level

Industrial Production Methods: Industrial production of Biotin-DEVD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification. The production is carried out under stringent quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Biotin-DEVD-CHO (Trifluoressigsäuresalz) unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Substitutionsreaktionen: Der Biotin-Anteil kann an Substitutionsreaktionen teilnehmen, insbesondere mit Streptavidin oder Avidin, wobei starke Biotin-Streptavidin/Avidin-Komplexe gebildet werden.

Hydrolyse: Die Peptidbindungen innerhalb der DEVD-CHO-Sequenz können unter sauren oder basischen Bedingungen hydrolysiert werden

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Streptavidin oder Avidin in gepufferten Lösungen.

Hydrolyse: Saure oder basische Lösungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid

Hauptprodukte:

Substitutionsreaktionen: Biotin-Streptavidin/Avidin-Komplexe.

Hydrolyse: Hydrolysierte Peptidfragmente

Wissenschaftliche Forschungsanwendungen

Biotin-DEVD-CHO (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Affinitätsreinigung von aktivem Caspase-3, Caspase-6, Caspase-7 und Caspase-8 verwendet.

Biologie: Wird zur Detektion von aktivem Caspase-3 in Gewebeproben und permeabilisierten Zellen unter Verwendung der Affinitätsmarkierung mit Streptavidin-Konjugaten eingesetzt.

Medizin: Wird in Studien zur Apoptose verwendet, insbesondere zum Verständnis der Rolle von Caspasen beim programmierten Zelltod.

Industrie: Angewendet bei der Entwicklung von diagnostischen Assays und therapeutischer Forschung, die Caspaseaktivität betreffen .

5. Wirkmechanismus

Biotin-DEVD-CHO (Trifluoressigsäuresalz) übt seine Wirkungen aus, indem es Caspase-3 und Caspase-7 hemmt. Die DEVD-CHO-Sequenz ahmt das natürliche Substrat dieser Caspasen nach, so dass die Verbindung an das aktive Zentrum binden und deren Aktivität hemmen kann. Der Biotin-Anteil erleichtert die Detektion und Reinigung durch die Bildung starker Komplexe mit Streptavidin oder Avidin .

Ähnliche Verbindungen:

Ac-DEVD-CHO: Eine nicht-biotinylierte Form des Caspase-3- und Caspase-7-Inhibitors.

Biotin-VAD-FMK: Ein weiterer biotinylierter Caspase-Inhibitor mit einer anderen Peptidsequenz.

Einzigartigkeit: Biotin-DEVD-CHO (Trifluoressigsäuresalz) ist aufgrund seiner Biotinylierung einzigartig, die eine einfache Detektion und Reinigung ermöglicht. Diese Eigenschaft macht es besonders wertvoll in experimentellen Konfigurationen, die eine präzise Identifizierung und Isolierung der Caspaseaktivität erfordern .

Wirkmechanismus

Biotin-DEVD-CHO (trifluoroacetate salt) exerts its effects by inhibiting caspase-3 and caspase-7. The DEVD-CHO sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. The biotin moiety facilitates detection and purification by forming strong complexes with streptavidin or avidin .

Vergleich Mit ähnlichen Verbindungen

Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and caspase-7 inhibitor.

Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence.

Uniqueness: Biotin-DEVD-CHO (trifluoroacetate salt) is unique due to its biotinylation, which allows for easy detection and purification. This feature makes it particularly valuable in experimental setups requiring precise identification and isolation of caspase activity .

Eigenschaften

Molekularformel |

C30H43F3N6O14S |

|---|---|

Molekulargewicht |

800.8 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H42N6O12S.C2HF3O2/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24;3-2(4,5)1(6)7/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46);(H,6,7)/t14-,15-,16-,17+,18+,23-,24+;/m0./s1 |

InChI-Schlüssel |

KNYCBYIWLOLJSR-XOFSVAJBSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)

![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)